molecular formula C2H2Cl2O2 B1429337 Dichloro(1-~13~C)acetic acid CAS No. 173470-70-7

Dichloro(1-~13~C)acetic acid

Cat. No. B1429337
CAS RN: 173470-70-7
M. Wt: 129.93 g/mol
InChI Key: JXTHNDFMNIQAHM-VQEHIDDOSA-N
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Description

Dichloro(1-~13~C)acetic acid is an analogue of acetic acid, in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is a chlorinated acetic acid that has been reported to be a mouse liver carcinogen .


Molecular Structure Analysis

The molecular formula of this compound is C2H2Cl2O2 . The IUPAC Standard InChI is InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.93 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 128.9465395 g/mol .

Scientific Research Applications

Applications in Environmental and Industrial Processes

Acetic acid and its derivatives, including dichloroacetic acid, are involved in environmental and industrial processes. For instance, acetic acid is utilized in organic acid roles in acidizing operations for carbonate and sandstone formations within the oil and gas industry. These acids, due to their retardation performance, are used alongside mineral acids or as standalone solutions in high-temperature applications to dissolve drilling mud filter cakes, with citric acid commonly used as an iron sequestering agent (Alhamad et al., 2020). Similarly, the use of acetic acid derivatives in wastewater disinfection highlights their broad spectrum of antimicrobial activity, making them suitable for primary and secondary effluent treatment (Kitis, 2004).

Role in Chemical Synthesis and Material Science

Dichloroacetic acids are involved in the synthesis of various chemical compounds and materials. For example, the reactivity of organic acids in acidic solutions is essential for the industrial cleaning of ferrous and non-ferrous metals, highlighting the role of acetic acid and its derivatives in corrosion inhibition (Goyal et al., 2018). Moreover, the study of pyrolysis of polysaccharides, where acetic acid is a byproduct, contributes to understanding chemical mechanisms in the formation of specific compounds (Ponder & Richards, 1994).

Implications in Environmental Toxicology

Research on the environmental impact of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound related to dichloroacetic acids), provides insights into the ecological and human health implications of these chemicals. Such studies emphasize the necessity for understanding the fate, accumulation, and exposure impacts of acetic acid derivatives in the environment to protect populations from potential adverse effects (Islam et al., 2017).

Applications in Biochemical and Microbiological Research

Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages, underscoring the importance of acetic acid and its derivatives in food science and microbiology. These bacteria utilize acetic acid in their metabolic processes, contributing to the fermentation industry and offering potential for biotechnological applications (Lynch et al., 2019).

Mechanism of Action

Target of Action

Dichloro(1-~13~C)acetic acid, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .

Mode of Action

DCA inhibits the enzyme pyruvate dehydrogenase kinase . This inhibition allows the pyruvate dehydrogenase complex to remain active, promoting the conversion of pyruvate to acetyl-CoA . This shifts the cell’s metabolism from glycolysis (an anaerobic process) to glucose oxidation (an aerobic process), which can have various effects on cellular function and growth .

Biochemical Pathways

The primary biochemical pathway affected by DCA is the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy . By promoting the conversion of pyruvate to acetyl-CoA, DCA ensures the continued operation of the citric acid cycle . This can lead to changes in the cell’s energy metabolism and potentially influence various downstream effects .

Pharmacokinetics

It is known that dca can be administered orally and is capable of crossing the blood-brain barrier .

Result of Action

The molecular and cellular effects of DCA’s action are complex and can vary depending on the specific cellular context . By shifting cellular metabolism towards glucose oxidation, DCA can influence cell growth and survival . For example, in cancer cells, which often rely on glycolysis for their energy needs, the shift towards glucose oxidation induced by DCA can inhibit cell growth and induce apoptosis (programmed cell death) .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of DCA, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can influence the metabolism and excretion of DCA .

Safety and Hazards

Dichloro(1-~13~C)acetic acid may cause skin irritation, eye irritation, and respiratory irritation. It is also suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Dichloro(1-~13~C)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which is essential for the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. The compound interacts with enzymes such as pyruvate dehydrogenase kinase and pyruvate dehydrogenase, altering their activity and thus influencing metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to depolarize abnormal mitochondria in cancer cells, leading to apoptosis (programmed cell death) of malignant cells . This effect is particularly significant in the context of cancer research, where the compound’s ability to induce cell death in cancerous cells is being explored.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This activation results in increased conversion of pyruvate to acetyl-CoA, enhancing the citric acid cycle and oxidative phosphorylation . Additionally, the compound can induce changes in gene expression, particularly genes involved in metabolic pathways and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained activation of the pyruvate dehydrogenase complex and continuous alteration of metabolic pathways . These temporal effects are crucial for understanding the compound’s long-term impact on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits pyruvate dehydrogenase kinase without causing significant toxicity. At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. By inhibiting pyruvate dehydrogenase kinase, the compound promotes the conversion of pyruvate to acetyl-CoA, enhancing the citric acid cycle and oxidative phosphorylation . This shift in metabolic flux can lead to increased energy production and altered metabolite levels, which are critical for cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which determine its accumulation and localization within cells.

Subcellular Localization

This compound primarily localizes in the mitochondria, where it exerts its effects on the pyruvate dehydrogenase complex. The compound’s targeting to mitochondria is facilitated by its chemical structure and interactions with mitochondrial transport proteins . This subcellular localization is crucial for its role in modulating metabolic pathways and inducing apoptosis in cancer cells.

properties

IUPAC Name

2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745768
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173470-70-7
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173470-70-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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